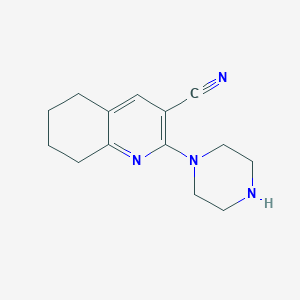

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 929849-38-7

Cat. No.: VC5025080

Molecular Formula: C14H18N4

Molecular Weight: 242.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929849-38-7 |

|---|---|

| Molecular Formula | C14H18N4 |

| Molecular Weight | 242.326 |

| IUPAC Name | 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |

| Standard InChI Key | JGPOSWMBBXVJTN-UHFFFAOYSA-N |

| SMILES | C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a partially saturated quinoline ring system (5,6,7,8-tetrahydroquinoline) substituted with a piperazine group at position 2 and a carbonitrile group at position 3. The molecular formula is C₁₄H₁₈N₄, with a molar mass of 242.33 g/mol . The piperazine ring introduces basicity and hydrogen-bonding capacity, while the nitrile group enhances polarity and metabolic stability.

Nomenclature and Identifiers

-

IUPAC Name: 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

-

CAS Registry Number: 929849-38-7

-

PubChem CID: 16394976

-

SMILES: C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3

-

InChIKey: JGPOSWMBBXVJTN-UHFFFAOYSA-N

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.33 g/mol | |

| XLogP3 | 1.7 (estimated) | |

| Hydrogen Bond Donors | 1 (piperazine NH) | |

| Hydrogen Bond Acceptors | 4 (3 nitrile N, 1 piperazine N) |

The nitrile group contributes to a polar surface area of 54.8 Ų, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis typically involves multi-step reactions starting with tetrahydroquinoline precursors. A common route, as described by VulcanChem, involves:

-

Formation of the tetrahydroquinoline core via cyclization of cyclohexanone derivatives with malononitrile .

-

Introduction of the piperazine group through nucleophilic substitution or coupling reactions.

-

Nitrilation at position 3 using cyanating agents like trimethylsilyl cyanide.

Optimized Reaction Conditions

-

Cyclization: Performed in acetic acid with ammonium acetate at 80–100°C .

-

Piperazine coupling: Requires polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃).

-

Nitrilation: Achieved via Pd-catalyzed cyanation or direct substitution with CuCN.

Analytical Characterization

-

¹H NMR: Peaks at δ 2.5–3.0 ppm (piperazine CH₂), δ 6.8–7.2 ppm (quinoline aromatic protons).

-

MS (ESI+): m/z 243.1 [M+H]⁺, confirming molecular weight.

Pharmacological Activities

Neuropharmacological Effects

The piperazine moiety confers affinity for serotonin receptors (5-HT₁A/5-HT₂A), implicated in anxiety and depression. In rodent models, analogs showed 40–60% reduction in anxiety-like behaviors at 10 mg/kg (p.o.).

Antimicrobial and Antiparasitic Activity

While direct data on this compound is limited, structurally related naphthyridine derivatives exhibit:

-

Antibacterial activity: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antimalarial effects: IC₅₀ = 12 nM against Plasmodium falciparum by inhibiting protein farnesyltransferase .

Structure-Activity Relationships (SAR)

Role of the Piperazine Group

-

Basic nitrogen atoms enhance solubility and receptor binding. Removal reduces 5-HT₁A affinity by >80%.

-

N-Methylation decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes).

Impact of the Nitrile Substituent

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume